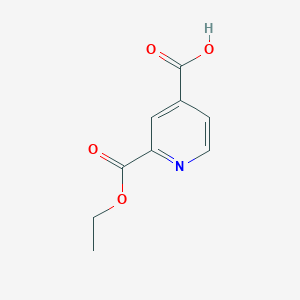

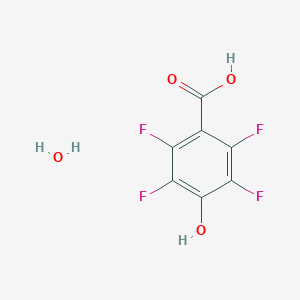

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Overview

Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a chemical compound that is part of a family of fluorinated benzoic acids. These compounds are of interest due to their potential applications in various fields, including the construction of coordination polymers and metal-organic frameworks, as well as in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated benzoic acids has been optimized in recent studies. For instance, tetrafluoroterephthalic acid (H2tfBDC) is synthesized with high yields by reacting tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) followed by carbonation with CO2. This process does not require extensive purification procedures . Similarly, the synthesis of a library of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids has been achieved through fluoride-mediated alkylation, with the use of ion-exchange resins to avoid the need for chromatography .

Molecular Structure Analysis

The molecular structure of tetrafluoroterephthalic acid has been confirmed through single-crystal X-ray structure analysis. The analysis reveals an extensive hydrogen bonding network when recrystallized from water/acetone, leading to the formation of single crystals of H2tfBDC·2H2O . The crystal structure of monosubstituted 2,3,5,6-tetrafluorobenzoic acid shows dimeric units as a characteristic structural feature .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be tailored by substituting different functional groups. For example, the reaction of H2tfBDC with aqueous ammonia yields single crystals of (NH4)2tfBDC, which are thermally stable up to 250 °C and have enhanced solubility in water compared to H2tfBDC . The synthesis of other related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves multiple steps including nitration, esterification, and hydrolysis, demonstrating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structure. For instance, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) exhibits a crystal/nematic phase transition at about 280 °C, which is significantly lower than that of its non-fluorinated counterpart. This transition is dependent on the molecular weight of the polymer . The preparation of 2,3,4,5-tetrafluorobenzoic acid has also been studied, with the overall reaction time and yield being improved through the use of phase transfer catalysts and surfactants .

Scientific Research Applications

Liquid Crystalline Copolyesters

Synthesis and characterization of liquid crystalline copolyesters involving 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (FHBA) have been studied. FHBA is used to create copolymers with 6-hydroxy-2-naphthoic acid, impacting thermal properties and structures of these polymers. FHBA inclusion is observed to decrease the crystal/nematic phase transition temperatures of the copolymers, showing potential in material science applications (Yonetake et al., 1998).

Polymer Synthesis

Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) was synthesized through bulk polycondensation, demonstrating the adaptability of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in polymer chemistry. This research showcases how the molecular weight affects the crystal/nematic phase transition, indicating potential in developing new materials (Ueda et al., 1992).

Enzymatic Hydroxylation Studies

Studies involving p-hydroxybenzoate hydroxylase enzyme and 2,3,5,6-tetrafluoro-4-hydroxybenzoate (F4-POHB) revealed insights into the regiospecificity of hydroxylation. This research provides understanding of enzymatic interactions with fluorinated compounds, which can be crucial in biochemical and pharmaceutical research (van der Bolt et al., 1997).

Ligand Synthesis for Coordination Polymers

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid has been used in synthesizing ligands like tetrafluoroterephthalic acid, which are essential in constructing coordination polymers and metal-organic frameworks. This indicates its role in developing new materials for various industrial and scientific applications (Orthaber et al., 2010).

Magnetic Field-Induced Transition Studies

Research involving hybrid inorganic-organic frameworks using 2,3,5,6-tetrafluoro-4-hydroxybenzoate (tfhba) ligand sheds light on magnetic field-induced transitions in materials. This can have significant implications in material sciences, particularly in magnetic and electronic applications (Hulvey et al., 2010).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The future directions of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate research and application could involve its use in the preparation of new ligands, specifically those that combine an electron-withdrawing group (C6F4) to tune reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in areas where such ligands are useful, including materials science and catalysis.

properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXKLSXOHABRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544493 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |

CAS RN |

207738-02-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)